(1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine
Overview
Description
(1R,2R)-N,N’-Dihydroxy-N,N’-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine , also known as ®-CBHA-TPP , is a complex organic compound. Its chemical structure comprises a cyclohexane-1,2-diamine backbone with two hydroxy groups and two 3,3,3-triphenylpropionyl (TPP) substituents. Let’s break down its properties and applications.
Molecular Structure Analysis
The molecular formula of (1R,2R)-N,N’-Dihydroxy-N,N’-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine is C₄₈H₄₆N₂O₄ . Its stereochemistry is crucial, as it exists as a chiral compound with two asymmetric centers (1R and 2R). The cyclohexane ring provides rigidity, while the TPP groups contribute to its hydrophobic character.
Chemical Reactions Analysis
(1R,2R)-N,N’-Dihydroxy-N,N’-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine may participate in various chemical reactions, such as amidation, esterification, and oxidation. Researchers can explore its reactivity with other functional groups to develop novel derivatives.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 237°C
- Boiling Point : 862.1°C at 760 mmHg
- Density : 1.27 g/cm³
- Solubility : Insoluble in water; soluble in organic solvents
- Flash Point : 475.2°C
Safety And Hazards
- Toxicity : Limited information is available regarding toxicity. Researchers should handle it with caution.
- Hazardous Reactions : Avoid exposure to strong oxidizing agents.
- Personal Protective Equipment : Use appropriate lab attire (gloves, goggles, lab coat) during handling.
Future Directions
- Biological Studies : Investigate its potential as an enzyme inhibitor or receptor modulator.
- Derivatization : Explore modifications to enhance solubility or bioavailability.
- Pharmacological Applications : Assess its therapeutic potential in drug development.
Remember that this analysis is based on available information, and further research is necessary to uncover additional insights. Researchers should consult relevant scientific literature for more detailed studies and experimental data123.
properties
IUPAC Name |
N-hydroxy-N-[(1R,2R)-2-[hydroxy(3,3,3-triphenylpropanoyl)amino]cyclohexyl]-3,3,3-triphenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H46N2O4/c51-45(35-47(37-21-7-1-8-22-37,38-23-9-2-10-24-38)39-25-11-3-12-26-39)49(53)43-33-19-20-34-44(43)50(54)46(52)36-48(40-27-13-4-14-28-40,41-29-15-5-16-30-41)42-31-17-6-18-32-42/h1-18,21-32,43-44,53-54H,19-20,33-36H2/t43-,44-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHFLRGVWVBFFY-NDOUMJCMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N(C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N(C(=O)CC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N(C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)N(C(=O)CC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H46N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463229 | |
Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(N-hydroxy-3,3,3-triphenylpropanamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-N,N'-Dihydroxy-N,N'-bis(3,3,3-triphenylpropionyl)cyclohexane-1,2-diamine | |
CAS RN |
860036-29-9 | |
Record name | Benzenepropanamide, N,N′-(1R,2R)-1,2-cyclohexanediylbis[N-hydroxy-β,β-diphenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860036-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis(N-hydroxy-3,3,3-triphenylpropanamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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